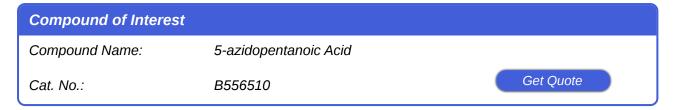


A Technical Guide to 5-Azidopentanoic Acid: Properties, Applications, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azidopentanoic acid is a bifunctional molecule that has become an indispensable tool in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a terminal azide group and a carboxylic acid, rendering it a versatile building block for a variety of bioconjugation and chemical modification strategies. The azide moiety serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are prized for their high efficiency, selectivity, and biocompatibility.[1][2] The carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as proteins, peptides, and other biomolecules, through standard amide bond formation. This guide provides an in-depth overview of the synonyms, physicochemical properties, key applications, and detailed experimental protocols for **5-azidopentanoic acid**.

Synonyms and Alternative Names

To facilitate literature searches and material sourcing, it is crucial to be aware of the various names and identifiers for **5-azidopentanoic acid**. The most common synonym is 5-azidovaleric acid.[3][4] Below is a comprehensive table of its identifiers.



Identifier Type	Value
IUPAC Name	5-Azidopentanoic acid
Common Synonyms	5-Azidovaleric acid[3][4], 5-Azidovalerianic acid[1]
CAS Number	79583-98-5[1][3]
Molecular Formula	C5H9N3O2[1][3]
Molecular Weight	143.14 g/mol [5]
PubChem ID	11116171[1]
MDL Number	MFCD11850108[1]
SMILES	O=C(O)CCCCN=[N+]=[N-]
InChI Key	SBZDIRMBQJDCLB-UHFFFAOYSA-N

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **5-azidopentanoic acid** is presented below. This data is essential for experimental design, including solvent selection and reaction condition optimization.

Property	Value
Appearance	Colorless to yellow liquid or neat oil[1][3]
Purity	≥97.0%
Boiling Point	85°C at 0.01 mmHg
Solubility	Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml)[3]
Storage Conditions	Store at -20°C, protected from light

Key Applications and Experimental Protocols



5-Azidopentanoic acid is a cornerstone reagent in a multitude of applications, primarily leveraging its dual functionality for bioconjugation and chemical modification.

Protein Labeling via Amide Coupling and Click Chemistry

A primary application of **5-azidopentanoic acid** is the introduction of an azide handle onto proteins for subsequent modification via click chemistry. This is typically achieved by activating the carboxylic acid to form an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (e.g., lysine residues) on the protein surface. The azide-functionalized protein can then be conjugated to an alkyne-containing molecule of interest, such as a fluorescent dye, biotin, or a drug molecule.

Step 1: Activation of **5-Azidopentanoic Acid** and Protein Conjugation

- Activation of Carboxylic Acid:
 - Dissolve 5-azidopentanoic acid in anhydrous DMF to a concentration of 100 mM.
 - Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide coupling reagent (e.g., EDC or DCC).
 - Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.
- Protein Conjugation:
 - Prepare the protein of interest in a suitable buffer, such as phosphate-buffered saline
 (PBS) at pH 7.4. The protein concentration should typically be in the range of 1-10 mg/mL.
 - Add the activated 5-azidopentanoic acid-NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester over the protein is a common starting point for optimization.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

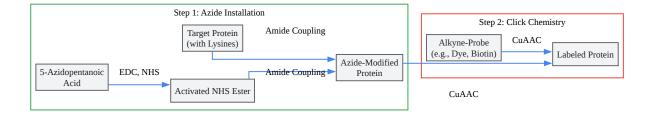


- Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
- Remove the excess unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or spin filtration.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- · Reaction Setup:
 - To the azide-modified protein in PBS, add the alkyne-containing molecule of interest (e.g., a fluorescent probe) at a final concentration of 2-40 μM.[6]
 - Prepare fresh stock solutions of the catalyst components: 100 mM THPTA ligand in water,
 20 mM Copper(II) sulfate in water, and 300 mM sodium ascorbate in water.
 - Add the THPTA ligand solution to the reaction mixture, followed by the copper(II) sulfate solution.[6]
 - Initiate the click reaction by adding the sodium ascorbate solution.
- Incubation and Purification:
 - Protect the reaction from light and incubate for 30 minutes to 1 hour at room temperature.
 - The click-labeled protein can then be purified from the catalyst and excess reagents using methods similar to those in Step 1.





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Workflow for two-step protein labeling.

Peptide Cyclization

5-Azidopentanoic acid can be used to facilitate the head-to-tail cyclization of peptides.[4][5] In this strategy, the peptide is synthesized with a terminal alkyne-containing amino acid at one end and the other end is capped with **5-azidopentanoic acid**. The intramolecular click reaction then yields a cyclic peptide.

- Peptide Synthesis:
 - Synthesize the linear peptide on a solid support (e.g., Rink amide resin) using standard
 Fmoc-based solid-phase peptide synthesis (SPPS).
 - Incorporate an alkyne-bearing amino acid (e.g., propargylglycine) at the desired position (typically near the C-terminus).
 - After the final amino acid coupling and Fmoc deprotection, couple 5-azidopentanoic acid to the N-terminus of the resin-bound peptide using standard peptide coupling reagents (e.g., HBTU/DIPEA).
- On-Resin Cyclization (CuAAC):
 - Wash the resin thoroughly with DMF.

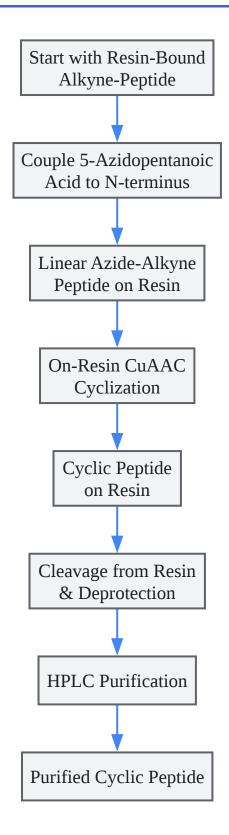
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- Prepare a cyclization cocktail. A typical cocktail consists of a copper(I) source (e.g., Cul or CuBr), a base (e.g., 2,6-lutidine or DIEA), and optionally a reducing agent like sodium ascorbate in a suitable solvent such as DMF or a mixture of MeCN:DMSO.[4][7]
- Add the cyclization cocktail to the resin and agitate at room temperature. The reaction can also be expedited using microwave irradiation.
- Monitor the reaction for completion by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.
- Cleavage and Purification:
 - Once the cyclization is complete, wash the resin thoroughly.
 - Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).[4]
 - Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.





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Workflow for on-resin peptide cyclization.



Conclusion

5-Azidopentanoic acid is a powerful and versatile chemical tool for researchers in drug development and the broader life sciences. Its dual functionality enables the straightforward introduction of an azide handle into a wide range of molecules, which can then be precisely modified using the robust and efficient click chemistry toolbox. The experimental protocols provided in this guide offer a starting point for the application of **5-azidopentanoic acid** in protein labeling and peptide cyclization, two of its most common and impactful uses. As the field of bioconjugation continues to evolve, the utility of such well-defined and reliable chemical reporters will undoubtedly continue to grow.

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